2-Anilino-3-chloro-1,4-naphthoquinone
Overview
Description
Synthesis Analysis
The synthesis of 2-Anilino-3-chloro-1,4-naphthoquinone involves thermolysis of 2-azido-3-(R-anilino)-1,4-naphthoquinones, where substituents on the aniline ring influence the reaction outcome, leading to products like phenazine or 2-amino-3-(R-anilino)-1,4-naphthoquinone under specific conditions (Loredo-Carrillo et al., 2020). Moreover, novel derivatives have been synthesized with various substituents, showcasing the versatility of the chemical framework (Leyva et al., 2015).
Molecular Structure Analysis
The molecular structure of 2-Anilino-3-chloro-1,4-naphthoquinone derivatives has been extensively analyzed, revealing dimorphic forms and distinct spectroscopic features (Matsunaga et al., 1977). These structural insights are crucial for understanding the compound's reactivity and interactions.
Chemical Reactions and Properties
The compound undergoes various chemical reactions, including photochemical 2+2 cycloaddition with alkenes, leading to novel cyclobutane derivatives (Naito et al., 1984). Its reactivity is influenced by its naphthoquinone core, facilitating diverse chemical transformations.
Physical Properties Analysis
Physical properties, such as dimorphism and vibrational spectra, have been studied, highlighting the compound's unique characteristics. These properties are influenced by substituents on the phenyl ring, affecting its vibrational bands and color (Matsunaga et al., 1977).
Chemical Properties Analysis
The chemical properties of 2-Anilino-3-chloro-1,4-naphthoquinone derivatives have been explored through spectroscopic and theoretical studies. These investigations provide insights into the electronic structure and reactivity of the compound and its derivatives (Dias et al., 2023).
Scientific Research Applications
1. Antifungal Activity
- Application Summary: 2-Anilino-1,4-naphthoquinone derivatives have been associated with antifungal activity, particularly against Candida albicans, a fungus that can cause mild to fatal infections .
- Methods of Application: The synthesis involved a mixture of 2,3-dichloro-1,4-naphthoquinone and several equivalents of the corresponding aniline in methanol, stirred and refluxed for several hours .
- Results: The inhibition of the fungus conversion from cellular yeast to filamentous form by several anilino-, dianilino-, phenoxy-, and diphenoxy-1,4-naphthoquinones was investigated .
2. Antibacterial and Antifungal Activities
- Application Summary: A series of 50 naphthoquinone derivatives was synthesized and evaluated for antibacterial and antifungal activity against several microorganisms .
- Methods of Application: The synthesis of 1,4-naphthoquinone derivatives is of great interest since these compounds exhibit strong action as antimalarial, antibacterial, antifungal and anticancer agents .
- Results: Halogen derivatives of 1,4-naphthoquinone presented strong activity, e.g., 2-bromo-5-hydroxy-1,4-naphthoquinone, which exhibited inhibition at an MIC of 16 µg/mL in S. aureus, and 2-chloro-5,8-dihydroxy-1,4-naphthoquinone, with an MIC of 2 µg/mL in C. krusei .
3. Electrochemical Energy Storage
- Application Summary: 2-Amino-3-chloro-1,4-naphthoquinone has been used for the covalent modification of graphene nanosheets for efficient electrochemical energy storage .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
4. Antitubercular Activity
- Application Summary: 1,4-Naphthoquinones, possessing a substituent like an anilino, phenoxy or arylthio group in the two position, have been the subject of intensive research. Many of them find use in a variety of medicinal and biological applications, such as antituberculars .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
5. Antimalarial Activity
- Application Summary: 1,4-Naphthoquinones, possessing a substituent like an anilino, phenoxy or arylthio group in the two position, have been associated with antimalarial activity .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
6. Antibacterial Activity
- Application Summary: This comprehensive review aims to present the obtention of several nitrogen NQ derivatives reported in the literature as potential antibacterial agents, along with their preclinical evaluations and the proposed biological mechanisms induced by NQs .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
7. Solid-State Fluorescence Material
- Application Summary: This compound can be used as a solid-state fluorescence material .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
8. Nucleophilic Process
- Application Summary: 2-(Phenylamino)-1,4-naphthoquinone derivatives can be obtained through a nucleophilic process reacting an aniline with NQ .
- Methods of Application: In solution, it involves a Michael-addition mechanism in an oxygen atmosphere .
- Results: The specific results or outcomes obtained were not detailed in the source .
9. Green and Renewable Organic Redox Molecules
- Application Summary: Green and renewable organic redox molecules are greatly advantageous over conventional inorganic intercalation electrode materials in terms of electrochemical reversibility and cycling stability .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-anilino-3-chloronaphthalene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO2/c17-13-14(18-10-6-2-1-3-7-10)16(20)12-9-5-4-8-11(12)15(13)19/h1-9,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWCIDRTACZSAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40148793 | |
Record name | 1,4-Naphthoquinone, 2-anilino-3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40148793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Anilino-3-chloro-1,4-naphthoquinone | |
CAS RN |
1090-16-0 | |
Record name | 2-Anilino-3-chloro-1,4-naphthoquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1090-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Naphthoquinone, 2-anilino-3-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001090160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC4285 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4285 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Naphthoquinone, 2-anilino-3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40148793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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